molecular formula C25H27N3O4 B10997210 {1-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B10997210
M. Wt: 433.5 g/mol
InChI Key: JBYJSQLHIWRLGZ-UHFFFAOYSA-N
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Description

1-[({[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid: naphthalenyl-selenyl acetic acid , belongs to the class of organoselenium compounds. Selenium, an element similar to sulfur, plays essential roles in biological functions. Organoselenium compounds have garnered interest due to their antibacterial and antifungal properties .

Preparation Methods

a. Synthesis from Naphthylselenols:

  • Start with the corresponding naphthylselenol (3).
  • React the naphthylselenol with neutralized chloroacetic acid to yield the target compound (Scheme 1).
b. Synthesis from Naphthylselenocyanates:
  • Begin with the appropriate naphthylselenocyanate (6a-c).
  • React it with neutralized chloroacetic acid to obtain the desired compound (Scheme 3).

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions should be explored further.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications.

    Industry: Utilized in specialized chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing biological processes.

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-[1-[[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C25H27N3O4/c29-22(26-17-25(15-24(31)32)13-4-1-5-14-25)16-28-23(30)12-11-21(27-28)20-10-6-8-18-7-2-3-9-19(18)20/h2-3,6-12H,1,4-5,13-17H2,(H,26,29)(H,31,32)

InChI Key

JBYJSQLHIWRLGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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